![molecular formula C11H14O2 B1454688 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol CAS No. 82954-97-0](/img/structure/B1454688.png)
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
Overview
Description
The compound “2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. In this case, it seems to have a propan-2-ol group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzofuran core with a propan-2-ol group attached. The exact structure would depend on the positioning of this group .Chemical Reactions Analysis
Benzofuran derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzofuran derivatives are solid at room temperature .Scientific Research Applications
Synthesis of Benzofuran Derivatives
Benzofuran derivatives are significant in medicinal chemistry due to their biological activities. The compound can be used as a precursor in the synthesis of various benzofuran derivatives. For instance, it can undergo Pd-catalyzed 5-exo-dig reductive cyclization to yield 2-alkyl/benzyl benzofurans . These reactions are crucial for developing pharmaceuticals and complex organic molecules.
Anticancer Agent Development
Some benzofuran compounds exhibit potent anticancer activities. As a structural analog, 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol could be utilized in the synthesis of novel anticancer agents. Research has shown that certain benzofuran derivatives can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, and colon cancer . This compound could serve as a key intermediate in the development of new cancer therapies.
Anti-Viral Drug Synthesis
Benzofuran derivatives have been identified with anti-viral properties. The compound may be used to synthesize new benzofuran-based anti-viral drugs. For example, a macrocyclic benzofuran compound has shown activity against the hepatitis C virus, suggesting potential therapeutic applications .
Antibacterial Applications
The antibacterial properties of benzofuran derivatives make them candidates for developing new antibacterial agents2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol could be a starting material for synthesizing compounds with improved antibacterial efficacy .
Antioxidant Formulations
Benzofuran compounds are known for their antioxidative activities. This property is valuable in creating formulations that protect cells from oxidative stress. The subject compound could be explored for its potential in antioxidant drug formulations .
Neuroprotective Therapeutics
Due to the neuroprotective effects of some benzofuran derivatives, there is a possibility that 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol could be used in the synthesis of neuroprotective therapeutics. These could potentially aid in the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRGSYGMYWIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694744 | |
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol | |
CAS RN |
82954-97-0 | |
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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